4-Ethynyl-2-fluorobenzoic acid
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Overview
Description
4-Ethynyl-2-fluorobenzoic acid is an organic compound with the molecular formula C₉H₅FO₂ It is a derivative of benzoic acid, where the benzene ring is substituted with an ethynyl group at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Ethynylation: The ethynyl group is introduced at the para position relative to the carboxylic acid group. This can be achieved through a palladium-catalyzed Sonogashira coupling reaction, where 2-fluorobenzoic acid is reacted with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a base like triethylamine.
Deprotection: If ethynyltrimethylsilane is used, the trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Coupling Reactions: The ethynyl group can be involved in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI) in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acids.
Hydrogenation Products: 4-ethyl-2-fluorobenzoic acid or 4-ethyl-2-fluorobenzene.
Coupling Products: Various aryl or vinyl-substituted benzoic acids.
Scientific Research Applications
4-Ethynyl-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: It can be used in the development of fluorescent probes or as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-2-fluorobenzoic acid depends on its specific application. In coupling reactions, the ethynyl group acts as a reactive site for forming new carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and binding properties.
Comparison with Similar Compounds
4-Ethynylbenzoic Acid: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
2-Fluorobenzoic Acid: Lacks the ethynyl group, affecting its potential for coupling reactions.
4-Ethynyl-2-chlorobenzoic Acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness: 4-Ethynyl-2-fluorobenzoic acid is unique due to the presence of both the ethynyl and fluorine substituents, which provide a combination of reactivity and electronic properties that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
4-ethynyl-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h1,3-5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFQFYAGCCDDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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